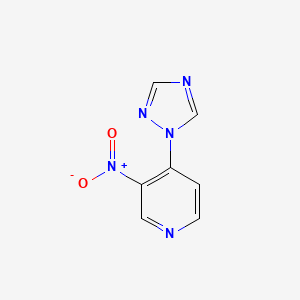

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZATUUQBBCYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679712 | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-00-3 | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912773-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitroazole Chemistry and Pyridine Scaffold Research

The academic interest in 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is rooted in the unique and synergistic properties of its two core components: the nitro-substituted 1,2,4-triazole (B32235) ring and the pyridine (B92270) scaffold.

Nitroazoles, a class of nitrogen-rich heterocyclic compounds, are renowned for their diverse applications, ranging from pharmaceuticals to energetic materials. The presence of a nitro group significantly influences the electronic properties of the azole ring, enhancing its electrophilicity and modulating its biological activity. Research in nitroazole chemistry is a dynamic field, with continuous efforts to synthesize novel derivatives with improved efficacy and safety profiles.

The pyridine ring is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological and chemical applications. researchgate.net Its nitrogen atom imparts basicity and the ability to engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.netresearchgate.net The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis due to its versatile reactivity and favorable physicochemical properties. researchgate.net The combination of these two moieties in This compound results in a molecule with a unique electronic landscape and a wide potential for functionalization, making it a valuable subject of study.

Structural Features and Chemical Reactivity Principles of the Triazole Pyridine System

The molecular architecture of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is characterized by a pyridine (B92270) ring substituted at the 4-position with a 1H-1,2,4-triazole ring, which in turn bears a nitro group at the 3-position of the triazole ring. This specific arrangement dictates its chemical behavior.

A key aspect of the reactivity of this system is the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing 3-nitro-1,2,4-triazol-1-yl group at the 4-position of the pyridine ring activates the ring towards attack by nucleophiles. In some instances, the 3-nitro-1H-1,2,4-triazol-1-yl moiety itself can act as a competent leaving group, allowing for the introduction of various functional groups at the 4-position of the pyridine ring. This reactivity has been demonstrated in analogous systems, such as in the reactions of 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine with amines, where the triazolyl group is displaced. researchgate.net

Overview of Research Domains Involving 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine and Its Analogues in Chemical Sciences

Strategic Approaches to the Synthesis of the Core Triazole-Pyridine Nucleus

The construction of the central triazole-pyridine scaffold can be achieved through several strategic pathways, primarily involving the formation of the crucial carbon-nitrogen bond between the two heterocyclic rings or the de novo synthesis of one of the rings onto the other.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing aryl-azole compounds. nih.gov This mechanism is particularly effective for pyridine and pyrimidine rings that are activated by electron-withdrawing groups, such as a nitro group. nih.govresearchgate.net The reaction typically involves the displacement of a leaving group, most commonly a halogen, from the pyridine or pyrimidine ring by a nucleophilic nitrogen atom of the triazole ring. sci-hub.se

The general mechanism proceeds via a two-stage process involving a Meisenheimer intermediate. nih.gov For pyridines, nucleophilic attack is favored at the C2 and C4 positions, as the negative charge in the intermediate can be delocalized onto the ring nitrogen, which is more electronegative than carbon, thus stabilizing the intermediate. youtube.comquimicaorganica.org The presence of a nitro group at the C3 position, as in the target compound, further activates the C4 position for nucleophilic attack.

In a typical synthesis of a triazole-pyridine or -pyrimidine hybrid, a halo-substituted pyridine/pyrimidine is reacted with 3-nitro-1H-1,2,4-triazole in the presence of a base. The base deprotonates the triazole, generating a potent nucleophile that attacks the electron-deficient carbon atom bearing the leaving group. Research into the synthesis of related 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines demonstrates that such SNAr reactions can proceed smoothly, with conditions being modulated based on the nucleophile's reactivity (e.g., room temperature for aliphatic amines versus elevated temperatures for less reactive nucleophiles). researchgate.net These reactions can exhibit significant regioselectivity, favoring the displacement of leaving groups at specific positions on the pyrimidine nucleus. researchgate.net The use of microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines, often completing within minutes with high yields. sci-hub.se

Table 1: Representative SNAr Conditions for Pyridine/Pyrimidine Derivatization

| Reactant 1 (Heterocycle) | Reactant 2 (Nucleophile) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Halopyridine | Sulfur/Oxygen/Carbon Nucleophiles | Microwave irradiation, NMP or HMPA, ~100°C, 0.5-3 min | 2-Substituted Pyridines | sci-hub.se |

| 4-Chloro-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | Aliphatic Amines | Acetonitrile, Room Temperature | 4-Amino-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidines | researchgate.net |

| 4-Chloro-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | Aromatic Amines | DMSO, 100°C, 24-48 h | 4-Arylamino-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidines | researchgate.net |

The availability of the 3-nitro-1H-1,2,4-triazole precursor is critical for the synthesis of the target compound. A common and effective method for its preparation begins with the readily available 3-amino-1,2,4-triazole. prepchem.com The synthesis involves a diazotization reaction, where the amino group is converted into a diazonium salt. This is typically achieved by treating 3-amino-1,2,4-triazole with sodium nitrite in a strong acid like sulfuric acid at low temperatures (0 to -5°C). prepchem.com The resulting diazonium intermediate is then treated with an excess of aqueous sodium nitrite at a slightly elevated temperature (45-50°C), which displaces the diazonium group and introduces the nitro group onto the triazole ring. prepchem.com The final product can be purified by extraction and crystallization, affording 3-nitro-1,2,4-triazole in moderate yields. prepchem.com

Functionalized triazole precursors can also be synthesized. For example, 3-nitro-1,2,4-triazol-5-one (NTO) can be produced from semicarbazide and formic acid. google.com The process involves the cyclization of formylsemicarbazide to form 1,2,4-triazol-3-one, which is subsequently nitrated with nitric acid to yield the final product. google.com Such functionalized triazoles can serve as precursors for more complex derivatives. The synthesis of 5-substituted 3-nitro-1-vinyl-1,2,4-triazoles further highlights the potential for pre-functionalization of the triazole ring before its incorporation into a larger scaffold. researchgate.net

An alternative to coupling pre-formed rings is to construct one of the heterocyclic rings from acyclic precursors onto an existing ring. Various cyclocondensation reactions are employed for the synthesis of pyridine and triazole rings. youtube.com

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring from an aldehyde, ammonia, and two equivalents of a β-ketoester. youtube.comacsgcipr.org The resulting dihydropyridine can then be oxidized to the aromatic pyridine. While not a direct route to the title compound, this methodology illustrates a fundamental strategy for building substituted pyridine rings that could be later functionalized. acsgcipr.org More modern approaches to pyridine synthesis involve condensation reactions of 1,5-dicarbonyl compounds (or their equivalents) with ammonia. youtube.com

For the formation of the triazole ring, 1,3-dipolar cycloaddition reactions are powerful tools, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for 1,2,3-triazoles. nih.govnih.gov For 1,2,4-triazoles, synthesis often involves the condensation of hydrazides or amidrazones with various reagents. nih.govorganic-chemistry.org For instance, prepchem.comnih.govnih.govtriazolo[4,3-a]pyridines, which are fused analogues, can be prepared in a one-pot synthesis from 2-hydrazinopyridine and aromatic aldehydes. rsc.org Similarly, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from N-(pyrid-2-yl)benzimidamides via an oxidative N-N bond formation. organic-chemistry.org These methods highlight the versatility of cyclization strategies in creating complex heterocyclic systems. nih.govnih.gov The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is another powerful tool for forming five- and six-membered rings, which can be precursors to heterocyclic systems. openstax.org

Derivatization and Scaffold Modification Strategies

Once the core this compound structure is assembled, it can be further modified to introduce chemical diversity and modulate its properties.

Derivatization can occur at several positions on the hybrid scaffold. The nitro group itself is a versatile functional handle; it can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as acylation or alkylation. The position of the nitro group on a ring can facilitate further cyclization reactions after its reduction. researchgate.net

Side chains can also be introduced by modifying the triazole or pyridine rings directly. For example, research on 5-substituted 3-nitro-1-vinyl-1,2,4-triazoles has shown that a halogen atom at the 5-position of the triazole ring exhibits enhanced reactivity, allowing for nucleophilic replacement by various groups. researchgate.net This suggests that a pre-installed halogen on the triazole portion of the target molecule could serve as a point for introducing diverse substituents.

Another powerful strategy is to use precursors that already contain the desired side chains. A series of 3-nitro-1H-1,2,4-triazole analogs with diverse substitutions has been synthesized using click-chemistry, which could then be coupled to a pyridine ring. nih.gov Similarly, various 1-alkyl-4-formyl-1,2,3-triazoles have been prepared, demonstrating the introduction of functionalized side chains (like formyl groups) that can be used for further transformations. mdpi.com Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) has been used to target and modify specific functional groups within complex molecules for analytical purposes, highlighting a method for targeted modification. nih.gov

Table 2: Examples of Derivatization Strategies

| Starting Scaffold | Reaction/Strategy | Introduced Group/Modification | Reference |

|---|---|---|---|

| Nitro-aromatic ring | Reduction | Amino group | researchgate.net |

| 5-Halo-3-nitro-1,2,4-triazole derivative | Nucleophilic Substitution | Various nucleophilic groups | researchgate.net |

| Azide-functionalized triazole precursor | Click Chemistry (CuAAC) | Diverse alkyne-containing side chains | nih.gov |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Reaction with alkylamines | 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde | mdpi.com |

The synthesis of specific positional isomers is a significant challenge in heterocyclic chemistry. When constructing triazole-pyridine or triazole-pyrimidine hybrids, regioselectivity must be controlled at two key points: the site of substitution on the pyridine/pyrimidine ring and the nitrogen atom of the triazole that forms the C-N bond.

For pyrimidine analogs, the relative reactivity of different positions is crucial. In reactions of 2,4-dihalopyrimidines, substitution often occurs selectively. Studies on the synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines showed a pronounced selectivity for the displacement of a leaving group at the C4 position of the pyrimidine nucleus over other positions. researchgate.net This selectivity is dictated by the electronic properties of the ring and the specific reaction conditions employed.

The regioselectivity of the triazole's N-alkylation or N-arylation is also a critical factor. The 1H-1,2,4-triazole anion has three potentially nucleophilic nitrogen atoms (N1, N2, and N4). The choice of solvent, counter-ion, and electrophile can influence which nitrogen atom reacts, leading to different isomers. For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using specific catalysts like ruthenium, whereas copper catalysts famously yield the 1,4-disubstituted isomers. nih.gov While this applies to 1,2,3-triazoles, similar principles of catalyst and condition control apply to the regioselective functionalization of 1,2,4-triazoles.

The synthesis of fused systems, such as triazolo[1,5-a]pyrimidines or triazolo[4,3-a]pyrazines, also requires strict regiochemical control during the cyclization step. nih.gov For instance, the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate leads regioselectively to prepchem.comnih.govnih.govtriazolo[4,3-a]pyrimidines, where the more nucleophilic nitrogen atom of the aminotriazole dictates the course of the cyclization. nih.gov These examples underscore the importance of carefully selecting precursors and reaction conditions to obtain the desired positional isomer. researchgate.netacs.org

Reaction Condition Optimization and Yield Enhancement

The synthesis of this compound and its analogues predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group on the pyridine ring, typically at the 4-position, is displaced by the nucleophilic 1,2,4-triazole (B32235). A common precursor for this reaction is 4-chloro-3-nitropyridine. The optimization of this transformation is crucial for achieving high yields and purity of the final product. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

The selection of an appropriate base is critical to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. Common bases used in such reactions include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and yield.

The solvent system also plays a pivotal role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently employed as they can effectively solvate the reactants and facilitate the substitution reaction. For instance, in the synthesis of related 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, forcing conditions using DMSO at elevated temperatures were necessary for reactions with less reactive aromatic amines. researchgate.net

Temperature and reaction time are interdependent parameters that need to be carefully controlled. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, optimization often involves finding a balance that maximizes the yield of the desired product in a reasonable timeframe.

Below is an interactive data table summarizing typical reaction conditions that can be optimized for the synthesis of this compound via the SNAr reaction of 4-chloro-3-nitropyridine and 1,2,4-triazole.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | DIPEA |

| Solvent | DMF | DMSO | MeCN | THF |

| Temperature (°C) | 25 (Room Temp) | 80 | 100 | 120 |

| Time (h) | 12 | 6 | 4 | 2 |

| Yield (%) | Varies | Varies | Varies | Varies |

This table represents a hypothetical optimization study based on common conditions for similar SNAr reactions. Actual yields would need to be determined experimentally.

Mechanistic Elucidation of Key Synthetic Pathways

The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism of SNAr reactions, particularly with azole nucleophiles, has been a subject of detailed investigation and is understood to exist on a mechanistic continuum. researchgate.net

The classical SNAr mechanism proceeds in a stepwise manner involving two main steps:

Formation of a Meisenheimer Complex: The nucleophile (in this case, the deprotonated 1,2,4-triazole anion) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, which is crucial for stabilizing this intermediate.

Departure of the Leaving Group: In the second step, the leaving group departs from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product.

Recent studies, however, have indicated that for many SNAr reactions involving azole nucleophiles, the mechanism may be concerted rather than stepwise. researchgate.netrsc.org In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate.

The exact nature of the mechanism (stepwise, concerted, or borderline) can be influenced by several factors, including:

The nature of the leaving group.

The nucleophilicity of the azole.

The electronic properties of the pyridine ring.

The reaction conditions, such as the solvent and the presence of a base.

For the synthesis of this compound, the strong electron-withdrawing effect of the nitro group at the 3-position significantly activates the 4-position of the pyridine ring towards nucleophilic attack. This electronic activation is a key factor that facilitates the SNAr reaction. The reaction is typically initiated by a base, which deprotonates the 1,2,4-triazole to form the more potent triazolide anion. This anion then acts as the nucleophile.

The regioselectivity of the reaction, with the triazole attacking the 4-position, is dictated by the electronic activation provided by the ortho-nitro group. The presence of the nitro group not only makes the 4-position more electrophilic but also stabilizes the negative charge in the transition state and any potential Meisenheimer intermediate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for unambiguously determining the connectivity of atoms in a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern and the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of a 3-nitro-4-(triazol-1-yl)pyridine structure is expected to show distinct signals for the protons on both the pyridine and triazole rings. The pyridine ring protons typically appear as a set of coupled doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton of the 3-nitro-1H-1,2,4-triazole moiety is characteristically found further downfield as a singlet, often above δ 9.0 ppm, due to the strong deshielding effects of the adjacent nitrogen atoms and the nitro group. mdpi.com

In derivatives such as N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, the triazole proton appears as a singlet at δ 9.56 ppm. mdpi.com The protons on the substituted pyrimidine ring are observed as doublets at δ 8.28 and δ 6.81 ppm. mdpi.com For the parent compound, 3-Nitro-1,2,4-triazole, the triazole proton gives a singlet at δ 8.86 ppm when measured in DMSO-d₆. researchgate.net This information allows for the assignment of the proton signals in the target molecule and its analogues.

Table 1: Representative ¹H NMR Spectral Data for 3-Nitro-1,2,4-triazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | DMSO-d₆ | 9.56 (s, 1H, triazole), 8.28 (d, J = 6.2 Hz, 1H, HAr), 6.81 (d, J = 6.2 Hz, 1H, HAr), 3.19 (s, 6H, CH₃) mdpi.com |

| 4-(4-Methylpiperazin-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | DMSO-d₆ | 9.58 (s, 1H), 8.31 (d, J = 6.2 Hz, 1H), 6.95 (d, J = 6.2 Hz, 1H), 3.77 (t, J = 5.1 Hz, 4H), 2.48–2.41 (m, 5H), 2.27 (s, 3H) mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the pyridine and triazole rings resonate in the aromatic region (typically δ 100-165 ppm). The carbon atom bearing the nitro group in the triazole ring is significantly shifted downfield due to the electron-withdrawing nature of the nitro group.

For instance, in 3-Nitro-1,2,4-triazole, the two carbon atoms of the triazole ring appear at δ 163.1 and 146.3 ppm in DMSO-d₆. researchgate.net In pyrimidine derivatives like N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, the triazole carbons are observed at δ 163.2 and 153.1 ppm, while the pyrimidine carbons resonate at δ 162.8, 156.5, and 104.0 ppm. mdpi.com The specific chemical shifts are sensitive to the substituents on the rings, making ¹³C NMR a fine probe for structural elucidation.

Table 2: Representative ¹³C NMR Spectral Data for 3-Nitro-1,2,4-triazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | DMSO-d₆ | 163.2, 162.8, 156.5, 153.1, 146.7, 104.0, 37.8, 37.1 mdpi.com |

| 4-(4-Methylpiperazin-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine | DMSO-d₆ | 163.2, 162.3, 157.2, 153.3, 146.8, 104.2, 54.5, 46.0, 43.9 mdpi.com |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups. These techniques are particularly useful for identifying characteristic groups such as C=N, N=N, C-N, and the nitro (NO₂) group.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to be rich with information. Key absorption bands include the asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For the parent 3-Nitro-1,2,4-triazole, IR bands are observed at 3162, 2861, 2776, and 2730 cm⁻¹. researchgate.net In related nitro-containing triazole derivatives, characteristic bands for the nitro group are readily identified. rsc.org The spectrum would also feature bands corresponding to the C=C and C=N stretching vibrations of the pyridine and triazole rings (around 1400-1600 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹).

Table 3: Characteristic FT-IR Vibrational Frequencies for Related Compounds

| Compound/Fragment | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Nitro Group | Asymmetric Stretch | ~1500 - 1560 |

| Nitro Group | Symmetric Stretch | ~1300 - 1370 |

| Aromatic Rings | C=C and C=N Stretch | ~1400 - 1600 |

| Triazole Ring | N-N=N Stretch | ~1224 rsc.org |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. The symmetric stretching of the aromatic rings is often more intense in the Raman spectrum. For a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FT-Raman spectrum has been analyzed to assign vibrational modes. nih.gov In nitro-substituted triazole-pyridine complexes, resonance Raman studies have shown enhancement of modes associated with the triazole-R group, providing insight into the electronic structure. acs.org The symmetric stretching vibration of the nitro group also gives a characteristic Raman band.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI), one can precisely determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

For derivatives such as N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, the calculated m/z for [M+Na]⁺ is 258.0710, with a found value of 258.0721. mdpi.com Similarly, for N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, the calculated m/z for [M+H]⁺ is 248.0890, and the found value is 248.0901. mdpi.com These results confirm the elemental composition. The fragmentation pattern upon electron impact ionization would likely involve the loss of the nitro group (NO₂), cleavage of the bond between the two rings, and subsequent fragmentation of the individual pyridine and triazole rings, providing further structural confirmation. Studies on 3-nitrotriazole have shown that characteristic fragmentation reactions include the formation of NO₂⁻ or the release of an OH radical. researchgate.net

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Related Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | [M+Na]⁺ | 258.0710 | 258.0721 mdpi.com |

| N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | [M+H]⁺ | 248.0890 | 248.0901 mdpi.com |

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing

While crystallographic data for this compound is not available, analysis of related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For the related compound, 3-nitro-1H-1,2,4-triazole , single-crystal X-ray diffraction analysis reveals that the asymmetric unit contains two crystallographically independent molecules. nih.gov The 1H-1,2,4-triazole rings in both molecules are essentially planar. nih.gov In the crystal structure, these molecules are linked through intermolecular N-H···N and C-H···O hydrogen bonds, forming a one-dimensional supramolecular chain. nih.gov

In another related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine , X-ray diffraction studies have shown that it crystallizes in the monoclinic system with the centrosymmetric space group P2_1/n. nih.govnih.gov The asymmetric unit of this compound contains two molecules that are linked by N-H···N hydrogen bonds. nih.govnih.gov

A derivative of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallizes in the triclinic crystal system with the P-1 space group. mdpi.com In this structure, the triazole and indole rings are twisted from each other. mdpi.com

The crystal structure of bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone , a more complex derivative, has also been confirmed by single-crystal X-ray diffraction. acs.org

These examples from related compounds highlight the common structural motifs and packing interactions, such as hydrogen bonding and planar ring systems, that could be anticipated in the crystal structure of this compound.

Table 1: Selected Crystallographic Data for Related Triazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 3-nitro-1H-1,2,4-triazole | Monoclinic | P2_1/c | Two independent molecules in the asymmetric unit, H-bonding chains. | nih.gov |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2_1/n | Two molecules in the asymmetric unit linked by N-H···N hydrogen bonds. | nih.govnih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted triazole and indole rings. | mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Optical Properties

Specific electronic absorption (UV-Vis) and luminescence data for this compound are not available in the reviewed literature. However, the optical properties of related triazolopyridine derivatives can offer predictive insights.

For 1,2,4-triazolo[4,3-a]pyridin-3-amine , the electronic absorption spectrum displays a strong, complex pattern in the 200–400 nm range and a weaker doublet between 400–600 nm. nih.gov This spectral behavior is characteristic of molecules containing two coupled π-ring systems. nih.gov The luminescence spectrum of this compound shows two emission bands, a high-intensity band around 460 nm and a weaker one at 545 nm. nih.gov These are attributed to π* → n transitions of the pyridine and triazole rings, respectively. nih.gov The calculated Stokes shifts for the triazole and pyridine rings in this molecule were found to be 9410 cm⁻¹ and 7625 cm⁻¹, respectively. nih.govnih.gov

Studies on other triazole derivatives have also reported on their luminescent properties. For instance, a series of 4-alkyl-4H-1,2,4-triazole derivatives conjugated to aromatic systems have been synthesized and shown to exhibit high luminescence quantum yields. mdpi.com The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net

The presence of the nitro group and the specific linkage between the pyridine and triazole rings in this compound would be expected to significantly influence its absorption and emission characteristics compared to the reported derivatives. The nitro group, being a strong electron-withdrawing group, would likely cause a red-shift (bathochromic shift) in the absorption maxima.

Table 2: Spectroscopic Data for a Related Triazolopyridine Derivative

| Compound | Absorption Bands (nm) | Emission Bands (nm) | Stokes Shift (cm⁻¹) | Reference |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine | 200-400, 400-600 | 460, 545 | 9410 (triazole), 7625 (pyridine) | nih.govnih.gov |

Advanced Applications and Emerging Research Directions for 3 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine

Role as a Privileged Scaffold in Drug Discovery and Development

The 1,2,4-triazole (B32235) moiety, particularly when combined with a nitropyridine structure, serves as a privileged scaffold in medicinal chemistry. This core structure is a key building block in the synthesis of various bioactive compounds, leading to the development of new therapeutic agents.

Design and Synthesis of Novel Therapeutic Agents for Neglected Tropical Diseases

Derivatives of 3-nitro-1H-1,2,4-triazole have shown significant promise in the fight against neglected tropical diseases, particularly those caused by trypanosomatid protozoan parasites. nih.gov Chagas disease, caused by Trypanosoma cruzi, is a primary target for these compounds. nih.gov

Research has demonstrated that amides and sulfonamides based on the 3-nitro-1H-1,2,4-triazole scaffold exhibit potent and selective activity against the intracellular amastigote form of T. cruzi. nih.gov In vitro studies have reported impressive IC₅₀ values, with some compounds being significantly more active than the current reference drug, benznidazole. nih.govnih.gov The mechanism of action is believed to involve the activation of a type I nitroreductase, an enzyme specific to these parasites. nih.gov

| Compound Class | IC₅₀ Range (Intracellular T. cruzi) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Amines, Amides, and Sulfonamides | Low nanomolar to < 4 µM | 66 to 2682 | nih.gov |

| Amides and Sulfonamides | 28 nM to 3.72 µM | 66 to 2782 | nih.gov |

Beyond Chagas disease, these compounds have also been investigated for activity against other trypanosomatids like Trypanosoma brucei (causative agent of Human African Trypanosomiasis) and Leishmania donovani. nih.gov Certain nitrotriazoles showed moderate activity against T. b. rhodesiense and were significantly more potent against a strain of T. b. brucei engineered to overexpress a specific nitroreductase, further supporting their mechanism of action. nih.gov

Contribution to Next-Generation Antibacterial and Antifungal Compounds

The 1,2,4-triazole ring is a well-established pharmacophore in antimicrobial drug design. nih.govnih.gov Aromatic nitro-1,2,4-triazolyl pyridines, a class of compounds structurally related to the subject of this article, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov

Structure-activity relationship studies have led to the discovery of analogs with inhibitory activity in the low micromolar to nanomolar range, which are specifically active against Mtb and show no cytotoxicity in mammalian cells at significantly higher concentrations. nih.gov The mechanism for these nitro-containing compounds is similar to the tuberculosis drug pretomanid, involving activation by the nitroreductase Ddn, which is dependent on coenzyme F420. nih.gov This discovery provides a pathway for developing new treatments for multidrug-resistant tuberculosis. nih.gov

| Organism | Activity | Concentration | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Potent Inhibition (low µM to nM) | Varies by analog | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | No activity | ≥20 µg/mL | nih.gov |

| Escherichia coli | No activity | ≥20 µg/mL | nih.gov |

| Pseudomonas aeruginosa | No activity | ≥20 µg/mL | nih.gov |

| Klebsiella pneumoniae | No activity | ≥20 µg/mL | nih.gov |

| Vancomycin-resistant Enterococcus faecium (VRE) | No activity | ≥20 µg/mL | nih.gov |

In the realm of antifungal agents, the 1,2,4-triazole core is central to many clinically used drugs. nih.gov Research continues to produce new 1H-1,2,4-triazolyl derivatives that demonstrate significant antifungal activity, often superior to standard drugs like ketoconazole and bifonazole. nih.gov Molecular docking studies suggest that a likely mechanism of antifungal action is the inhibition of the CYP51 enzyme. nih.gov

Utility in Materials Science and Engineering

The unique chemical properties of nitrotriazole compounds make them valuable in the field of materials science, from the creation of specialized polymers to the development of energetic materials. chemimpex.com

Precursor for Advanced Polymeric Materials and Coatings

The 3-Nitro-1H-1,2,4-triazole structure is explored for its potential in developing advanced materials, including polymers and coatings. chemimpex.com The presence of multiple nitrogen atoms and the reactive nitro group allows these molecules to act as versatile ligands or building blocks. For instance, pyridine derivatives containing two triazole units, such as 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine, have been used to synthesize coordination polymers with diverse structural frameworks and potential applications in areas like photoluminescence. rsc.org Furthermore, triazole derivatives have been incorporated into polymeric carriers like Chitosan and carboxymethylcellulose for potential controlled-release applications. ekb.eg

Exploration in High-Energy Density Materials (HEDMs) Research

The combination of a nitrogen-rich triazole ring and a nitro group makes compounds based on this scaffold candidates for research into high-energy density materials (HEDMs). chemimpex.com These materials are sought after for applications in propellants and explosives due to their high energy content and stability. chemimpex.combohrium.com

Derivatives such as [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have been synthesized and characterized as a novel class of energetic compounds. nih.govrsc.org These materials exhibit good thermal stability, high densities, and high experimental enthalpies of formation. nih.govrsc.org Theoretical calculations for model solid propellant formulations based on these compounds predict performance levels that exceed those of conventional high explosives like HMX and RDX. nih.govrsc.org

| Property | Value Range | Reference |

|---|---|---|

| Decomposition Onset Temperature | 147–228 °C | nih.govrsc.org |

| Density | 1.77–1.80 g cm⁻³ | nih.govrsc.org |

| Standard Enthalpies of Formation | 576–747 kcal kg⁻¹ | nih.govrsc.org |

| Calculated Specific Impulse Improvement vs. HMX/RDX | Outperforms by 5–8 s | nih.govrsc.org |

Applications in Analytical Chemistry as Reagents

In addition to its role in synthesis, 3-Nitro-1H-1,2,4-triazole is also utilized as a reagent in analytical and synthetic chemistry. chemimpex.com It is employed in methods for detecting and quantifying other chemical substances. chemimpex.com More specifically, it is recognized as a valuable coupling agent in organic synthesis, particularly in the complex process of oligonucleotide synthesis. researchgate.net Its inclusion in resources like the Encyclopedia of Reagents for Organic Synthesis underscores its utility as a functional reagent for chemists. researchgate.net

Development of Sensors for Metal Ion Detection and Quantification

The structural components of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, namely the pyridine and 1,2,4-triazole rings, are known to be effective metal-coordinating ligands. The nitrogen atoms in these rings can donate their lone pair of electrons to form coordination complexes with various metal ions. This property is the basis for the development of chemosensors, which can signal the presence of specific metal ions through changes in their optical or electrochemical properties.

While direct research into the use of this compound as a metal ion sensor is not yet extensively reported, the broader class of pyridine and triazole-based compounds has shown significant promise. For instance, fluorescent chemosensors incorporating pyridine-pyrazole and quinoline derivatives have been successfully developed for the detection of ions like Fe³⁺ and Zn²⁺ nih.govrsc.orgmdpi.com. The general mechanism involves the binding of a metal ion to the heterocyclic nitrogen atoms, which in turn modulates the electronic properties of the molecule and leads to a detectable change in fluorescence or color. A terpyridine-based fluoroionophore containing a 1,2,3-triazol unit has been studied for the fluorometric detection of 3d metal ions nih.gov.

The presence of the electron-withdrawing nitro group in this compound could further influence its sensing capabilities. This group can affect the photophysical properties of the molecule and potentially enhance the sensitivity and selectivity of metal ion detection. Future research may focus on synthesizing derivatives of this compound and evaluating their response to a range of metal ions, with the aim of developing novel sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

Development of Novel Agrochemicals (e.g., Fungicides, Herbicides)

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides and herbicides. These compounds often act by inhibiting specific enzymes in pathogenic fungi or target weeds. Given that 3-Nitro-1H-1,2,4-triazole serves as a precursor in the synthesis of various agrochemicals, it is plausible that this compound could serve as a scaffold for the development of new crop protection agents chemimpex.com.

Research on related compounds supports this potential. For example, a series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives have demonstrated significant herbicidal activity against a range of weeds, with some compounds showing high efficacy at low application rates and good crop selectivity nih.govresearchgate.net. Similarly, various 1,2,4-triazole derivatives have been investigated as potent antifungal agents nih.govnih.govresearchgate.net. The mode of action for many triazole fungicides involves the inhibition of ergosterol biosynthesis in fungi, which is essential for their cell membrane integrity nih.gov.

The table below presents the herbicidal activity of selected 1,2,4-triazolo[4,3-a]pyridine derivatives, which are structurally similar to the compound of interest, against various weed species. The data illustrates the potential for this class of compounds in agrochemical applications.

| Compound | Weed Species | Inhibition (%) at 150 g a.i. ha⁻¹ |

| 8-chloro-3-(4-propylphenyl)- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine | Echinochloa crusgalli | 85 |

| Setaria faberii | 90 | |

| Digitaria sanguinalis | 80 | |

| Brassica juncea | 95 | |

| Amaranthus retroflexus | 100 | |

| Eclipta prostrata | 92 |

Future research in this area would involve the synthesis and screening of a library of this compound derivatives to identify lead compounds with high efficacy and favorable safety profiles for use as fungicides or herbicides.

Future Perspectives in Chemical Biology and Interdisciplinary Research

The unique chemical structure of this compound and its derivatives makes them attractive candidates for exploration in chemical biology and other interdisciplinary fields. The presence of the nitroaromatic group is particularly significant, as such moieties are known to be bioreducible and can be selectively activated under the hypoxic conditions found in some tumors and pathogenic microorganisms.

A notable area of emerging research is the development of novel therapeutics. Aromatic nitro-1,2,4-triazolyl pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds are activated by a bacterial nitroreductase, leading to the generation of reactive nitrogen species that are toxic to the bacteria nih.gov. This targeted activation mechanism offers a promising strategy for developing new antibiotics with high selectivity and reduced off-target effects.

Furthermore, derivatives of 3-nitro-1H-1,2,4-triazole have shown significant activity against other pathogens, such as Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The table below summarizes the in vitro activity of some nitrotriazole-based compounds against this parasite.

| Compound Type | Target | IC₅₀ Range |

| 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides | T. cruzi intracellular amastigotes | 28 nM to 3.72 µM |

Beyond infectious diseases, triazolyl-pyridine hybrids are being investigated as potential anticancer agents. For instance, 1,2,3-triazolyl-pyridine hybrids have been synthesized and evaluated as inhibitors of human Aurora B kinase, a protein involved in cell division and a target for cancer therapy. acs.org

In the realm of materials science, nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine are being explored as high-energy-density compounds. researchgate.net This highlights the interdisciplinary potential of this structural motif, extending from medicine to advanced materials.

The future of research on this compound is likely to be highly interdisciplinary. By leveraging its unique chemical properties, researchers can continue to explore its potential in developing new diagnostic tools, more effective and selective agrochemicals, and novel therapeutic agents for a range of diseases. The continued investigation of this compound and its derivatives holds considerable promise for advancements in both chemistry and biology.

Conclusion and Outlook

Synthesis of Current Knowledge and Significant Research Contributions

A thorough search of chemical databases and peer-reviewed journals did not yield any specific research contributions dedicated to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. While numerous studies detail the synthesis and properties of other pyridine (B92270) and triazole isomers, as well as related nitro-heterocyclic compounds, there is no available data concerning the synthesis, characterization, or application of this particular molecule. The scientific record contains information on related structures, which underscores the current void in knowledge regarding the title compound. For instance, research has been conducted on nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl)pyrimidine and various 1,2,4-triazolo[1,5-a]pyridines. However, this body of work does not extend to the specific isomer .

Identification of Key Research Gaps and Unexplored Avenues

The primary and most significant research gap is the very existence of documented evidence for the synthesis and characterization of this compound. This fundamental gap prevents any further exploration of its potential properties and applications.

Key Unexplored Avenues Include:

Synthesis: No established synthetic route has been published. The development of a reliable and efficient synthesis is the first and most critical step for any further investigation.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are completely unknown.

Structural Analysis: X-ray crystallographic data, which would provide definitive information on its three-dimensional structure and intermolecular interactions, is absent.

Reactivity: Its chemical reactivity, stability, and potential for further functionalization have not been investigated.

Biological Activity: Given that many triazole and pyridine derivatives exhibit a wide range of biological activities, including potential as antitubercular agents, the bioactivity of this compound remains an entirely unexplored field.

Material Science Applications: The nitro group suggests potential applications in energetic materials, a field where related compounds have been studied, but no such investigation has been undertaken for this molecule.

Recommendations for Future Research Directions and Potential Impact in Relevant Fields

The complete absence of information on this compound makes it a "greenfield" area for chemical research. The following recommendations are proposed to fill this knowledge void:

Development of a Synthetic Pathway: Future research should initially focus on the design and execution of a synthetic route. This could likely be achieved through nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, with 1,2,4-triazole (B32235). Optimization of reaction conditions to ensure regioselectivity and yield would be paramount.

Comprehensive Characterization: Upon successful synthesis, the compound must be thoroughly characterized using modern analytical techniques. This would include:

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy to elucidate the chemical structure.

Mass Spectrometry to confirm the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and electronic transitions.

Single-crystal X-ray diffraction to determine the precise molecular geometry and packing in the solid state.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the compound's geometry, electronic properties, and spectral data, which would complement experimental findings.

Exploration of Potential Applications: Once the compound is synthesized and characterized, research can branch into exploring its potential uses:

Medicinal Chemistry: Screening for biological activity against various targets, such as bacteria, fungi, and cancer cell lines, could reveal novel therapeutic potential.

Materials Science: Investigation of its thermal stability, density, and energetic properties could assess its suitability as a component in advanced materials.

Agrochemicals: Testing for herbicidal or fungicidal properties, common applications for nitrogen-containing heterocycles, would be a logical next step.

The potential impact of this research is significant. The synthesis and characterization of a novel chemical entity expand the fundamental knowledge of chemistry. Furthermore, given the diverse applications of related compounds, the discovery of unique properties in this compound could lead to advancements in medicine, materials science, or agriculture.

Q & A

Q. What are the optimal synthetic routes for 3-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via nucleophilic substitution reactions, leveraging heterocyclic precursors. For example, a method analogous to the synthesis of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine involves reacting a pyridine derivative (e.g., 4-nitropyridine) with 1H-1,2,4-triazole under basic conditions . Optimization includes controlling temperature (70–90°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction yields for similar triazole-pyridine hybrids range from 65% to 80% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and nitro-group orientation?

Advanced spectroscopic and crystallographic techniques are critical:

- 1H/13C NMR : Assign peaks to distinguish triazole (δ 8.5–9.0 ppm for triazole protons) and pyridine ring protons (δ 7.5–8.2 ppm) .

- X-ray crystallography : Resolves nitro-group positioning and confirms regioselectivity, as demonstrated for analogous triazolylpyridine derivatives (e.g., bond angles of 120° between nitro and triazole groups) .

- IR spectroscopy : Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Antifungal activity : Broth microdilution assays against Candida spp., with MIC values ≤25 µg/mL considered promising (based on triazole-pyridine hybrids) .

- Enzyme inhibition : Target kinases or cytochrome P450 enzymes using fluorescence-based assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do electronic effects of the nitro and triazole substituents influence reactivity in coordination chemistry applications?

The nitro group acts as an electron-withdrawing moiety, enhancing the pyridine ring's electrophilicity and stabilizing metal-ligand bonds. Triazole's lone pairs facilitate chelation with transition metals (e.g., Ir, Cu, or Ru). For example, iridium(III) complexes with triazolylpyridine ligands exhibit tunable luminescence properties (λem ≈ 469 nm) due to ligand-to-metal charge transfer (LMCT) . Substituent effects can be quantified via cyclic voltammetry (e.g., shifts in redox potentials) .

Q. How can contradictory data in biological activity be resolved (e.g., high in vitro efficacy but low in vivo bioavailability)?

Contradictions may arise from poor solubility or metabolic instability. Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and plasma protein binding studies .

- Structural analogs : Compare with derivatives like 4-[(3-nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione, which showed improved bioavailability via Schiff base formation .

Q. What computational methods are suitable for predicting its electronic properties and binding modes with biological targets?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Simulate binding to fungal CYP51 (lanosterol demethylase) or human kinases (e.g., JNK) using AutoDock Vina .

- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How can this compound be functionalized for materials science applications, such as luminescent sensors or conductive polymers?

- Ligand design : Coordinate with lanthanides (e.g., Eu³⁺ or Tb³⁺) to create luminescent sensors for pH or metal ions .

- Polymer incorporation : Graft onto polythiophene backbones via Suzuki coupling to enhance charge transport in organic electronics .

- Surface functionalization : Immobilize on graphene oxide via π-π stacking for electrochemical sensing .

Handling and Stability

- Storage : Protect from light at −20°C in anhydrous DMSO or sealed vials .

- Decomposition : Nitro groups may degrade under prolonged UV exposure; monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.